3-[4-(3-Oxobutyl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Oxobutyl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H16O4. It is a versatile small molecule scaffold used in various chemical and biological applications . This compound features a phenoxy group attached to a propanoic acid moiety, with an oxobutyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-bromobutan-2-one.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a nucleophilic substitution reaction with 3-bromobutan-2-one to form 4-(3-oxobutyl)phenol.
Esterification: The intermediate 4-(3-oxobutyl)phenol is then esterified with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Oxobutyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The oxobutyl group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-[4-(3-carboxybutyl)phenoxy]propanoic acid.
Reduction: Formation of 3-[4-(3-hydroxybutyl)phenoxy]propanoic acid.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the electrophile used.
Scientific Research Applications
3-[4-(3-Oxobutyl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Hydroxybutyl)phenoxy]propanoic acid
- 3-[4-(3-Carboxybutyl)phenoxy]propanoic acid
- 3-[4-(3-Methylbutyl)phenoxy]propanoic acid
Uniqueness
3-[4-(3-Oxobutyl)phenoxy]propanoic acid is unique due to its oxobutyl substituent, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[4-(3-oxobutyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)2-3-11-4-6-12(7-5-11)17-9-8-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURSLCOGMORAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.